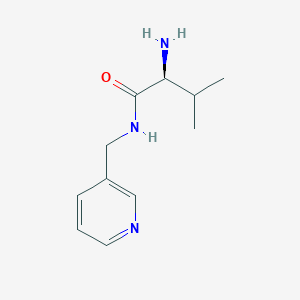

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide

Description

“(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide” (CAS 663616-18-0) is a chiral small molecule featuring an (S)-configured α-amino acid backbone substituted with a 3-methyl group and an N-pyridin-3-ylmethyl amide moiety.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELYNTMJOYTZDN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and pyridine-3-carboxaldehyde.

Condensation Reaction: The amino group of (S)-2-Amino-3-methylbutanoic acid reacts with the aldehyde group of pyridine-3-carboxaldehyde under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide.

Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Alkyl halides, acyl chlorides, nucleophilic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted products with various functional groups.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Electronic and Steric Effects

The pyridin-3-ylmethyl group in the target compound provides a balance between electron-withdrawing (due to the pyridine nitrogen) and steric accessibility. In contrast:

- Nitrobenzyl substituents (e.g., 3-nitrobenzyl) increase electrophilicity, which may enhance reactivity in nucleophilic substitution reactions compared to the target compound .

Spectroscopic and Reactivity Trends

Evidence from studies on substituent electronegativity (e.g., 119Sn chemical shifts ) suggests that electron-withdrawing groups (e.g., nitro) in analogues could downfield-shift NMR signals of adjacent protons, while electron-donating groups (e.g., methylbenzyl) may upfield-shift them. For the target compound, the pyridin-3-ylmethyl group’s moderate electronegativity likely results in intermediate chemical shift values compared to its analogues .

Pharmacological Implications

- Pyridin-3-ylmethyl vs. Benzyl-pyrrolidinyl : Reduced steric bulk in the target compound may improve membrane permeability compared to the bulkier CAS 1216635-36-7 .

- Positional Isomerism (Pyridin-3-yl vs. Pyridin-2-yl) : The 3-substituted pyridine may offer better π-π stacking interactions in protein binding pockets compared to 2-substituted analogues .

Research Findings and Methodological Considerations

- Spectroscopic Characterization : Studies on sulfated polysaccharides (e.g., hexasaccharides ) demonstrate that substituent positioning (e.g., 6-O-sulfation) alters neighboring residues’ chemical environments. Analogously, the pyridin-3-ylmethyl group in the target compound may influence adjacent protons’ NMR signals .

Biological Activity

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, featuring an amino group, a methyl group, and a pyridinylmethyl group linked to a butyramide backbone, allows it to interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Formula

- Formula : C₁₃H₁₈N₂O

- Molecular Weight : Approximately 218.30 g/mol

Structural Features

The compound's structure includes:

- An amino group (-NH₂)

- A methyl group (-CH₃)

- A pyridine ring, which enhances its interaction with biological systems.

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide exerts its biological effects primarily through interactions with specific enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting signal transduction processes.

Case Study: Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide can modulate GPCR activity. In a study examining fragment-based ligand discovery, the compound showed promising results in inhibiting certain GPCRs involved in inflammatory responses .

Therapeutic Potential

The compound has been explored for its potential therapeutic applications in several areas:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical agents.

- Organic Synthesis : Serving as an intermediate in complex organic molecule synthesis.

- Biological Studies : Investigating its biological activity and potential as a drug candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | Enzyme Modulation | Exhibits significant binding affinity to specific enzymes. |

| (R)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | Antagonist Activity | Different stereochemistry alters biological activity significantly. |

| 2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | Racemic Mixture | Contains both enantiomers, leading to varied effects. |

In Vitro Studies

In vitro studies have demonstrated that (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide effectively binds to target proteins, leading to significant changes in their activity. For example, one study reported an IC50 value of 79 μM for the inhibition of PTGR2-mediated reactions, indicating its potency as a modulator of enzyme activity .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Preliminary findings suggest that it may exhibit anti-inflammatory properties when administered in controlled doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide, and how can purity be optimized?

- Methodology : The compound is synthesized via amide bond formation between a carboxylic acid derivative (e.g., activated ester) and the amine group of 3-(aminomethyl)pyridine. Key steps include:

- Use of coupling agents like HATU or DCC to enhance reaction efficiency.

- Chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer, ensuring stereochemical integrity .

- Purification via recrystallization or column chromatography with solvents such as ethyl acetate/hexane to achieve >95% purity (confirmed by NMR and mass spectrometry) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for chiral centers (e.g., δ 1.2–1.4 ppm for methyl groups, δ 8.3–8.5 ppm for pyridine protons) .

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the (S)-configuration .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 278.2) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test modulation of neurotransmitter receptors (e.g., GABAA or NMDA) via patch-clamp electrophysiology, given structural similarity to neuroactive amides .

- Dose-response curves : Use concentrations spanning 1 nM–100 µM to assess potency (IC50/EC50) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what are common pitfalls?

- Methodology :

- Chiral catalysts : Employ asymmetric synthesis with (R)- or (S)-BINOL-derived catalysts to minimize racemization .

- In-line monitoring : Use polarimetry or chiral HPLC to detect enantiomeric excess (ee) deviations during reaction .

- Pitfalls : Acidic/basic conditions may induce epimerization; optimize pH (6–8) and temperature (<40°C) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

- Methodology :

- Control experiments : Verify assay specificity using knockout cell lines or receptor antagonists .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., pyridine-containing amides) to identify trends .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .

- DFT calculations : Gaussian 09 to optimize geometry and compute electrostatic potential maps for binding site compatibility .

- Validation : Cross-check docking scores with experimental IC50 values to refine models .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.